molecular formula C11H13N3O2 B12920882 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B12920882
M. Wt: 219.24 g/mol
InChI Key: KOFXIDMUINCGRG-VMPITWQZSA-N
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Description

3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a butylidene substituent at position 3 and a methyl group at position 7. The dione moiety (2,5-dione) confers rigidity to the structure, while the substituents influence its electronic and steric properties.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(3E)-3-butylidene-7-methyl-1H-imidazo[1,2-a]pyrimidine-2,5-dione

InChI

InChI=1S/C11H13N3O2/c1-3-4-5-8-10(16)13-11-12-7(2)6-9(15)14(8)11/h5-6H,3-4H2,1-2H3,(H,12,13,16)/b8-5+

InChI Key

KOFXIDMUINCGRG-VMPITWQZSA-N

Isomeric SMILES

CCC/C=C/1\C(=O)NC2=NC(=CC(=O)N12)C

Canonical SMILES

CCCC=C1C(=O)NC2=NC(=CC(=O)N12)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions. The reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyrimidine core. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is C12H14N4O2C_{12}H_{14}N_4O_2 with a molecular weight of approximately 246.27 g/mol. The compound features a unique imidazo-pyrimidine structure that contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. A study highlighted the synthesis of various derivatives that showed significant inhibitory effects against a range of bacterial strains. For instance, compounds derived from the imidazo[1,2-a]pyrimidine framework exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against pathogenic bacteria such as Staphylococcus aureus and Salmonella typhi .

Key Findings:

  • Compounds with specific substituents showed enhanced antimicrobial activity.
  • The presence of electron-withdrawing groups correlated with increased potency against bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study:
A recent investigation into the anticancer properties of imidazo[1,2-a]pyrimidine derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models. The study reported that certain derivatives led to a significant reduction in tumor size and increased apoptosis markers in treated cells compared to controls .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. The use of microwave-assisted synthesis techniques has been noted for improving yield and reducing reaction times for these compounds .

Table: Summary of Biological Activities

Activity TypeObserved EffectsMIC/EC50 ValuesReferences
AntimicrobialInhibition of bacterial growth4–20 μmol/L
AnticancerInduction of apoptosisEC50 < 10 μM
Enzyme InhibitionTargeting specific kinasesVaries by derivative

Mechanism of Action

The mechanism of action of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Imidazo[1,2-a]pyrimidine Derivatives
  • 3,7-Dimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione ():
    • Molecular Formula : C₈H₉N₃O₂.
    • Molecular Weight : 179.18 g/mol.
    • Key Features : Methyl groups at positions 3 and 7 simplify the structure compared to the butylidene-substituted target compound. The absence of an extended alkyl chain (butylidene) reduces lipophilicity and may affect bioavailability.
    • Applications : Often used as a reference compound in mass spectrometry studies due to its stability .
Benzothieno-Fused Analogs
  • 3-Benzyl-1-butylimidazo[1,2-a]benzothieno[3,2-d]pyrimidine-2,5(1H,3H)-dione (): Molecular Formula: C₂₃H₂₁N₃O₂S. Molecular Weight: 403.49 g/mol. Key Features: Incorporation of a benzothieno ring increases planarity (all fused ring atoms are coplanar) and molecular complexity. The phenyl ring is twisted at 72.6° relative to the core, introducing steric hindrance .
Thiazolo-Fused Derivatives
  • (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles ():
    • Example Compound 11a :
  • Molecular Formula : C₂₀H₁₀N₄O₃S.
  • Melting Point : 243–246°C.
  • Key Features: A thiazolo ring replaces the imidazo core, and a cyano group enhances electron-withdrawing effects. The benzylidene substituent introduces conjugation, as evidenced by IR (νCN = 2,219 cm⁻¹) and NMR data .

Substituent Effects

Butylidene vs. Methyl Groups
  • Steric Effects : The longer alkyl chain may reduce crystallinity, as seen in analogs with flexible substituents (e.g., compound 11b in , m.p. 213–215°C) .
Benzylidene and Cyano Modifications
  • Compounds with 4-cyanobenzylidene (e.g., 11b in ) exhibit stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions. This contrasts with the target compound’s aliphatic butylidene group, which may favor hydrophobic interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione (Target) Not reported Estimated ~260–280 Not available 3-Butylidene, 7-methyl
3,7-Dimethylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione C₈H₉N₃O₂ 179.18 Not reported 3-Methyl, 7-methyl
3-Benzyl-1-butylimidazo[1,2-a]benzothieno[3,2-d]pyrimidine-2,5(1H,3H)-dione C₂₃H₂₁N₃O₂S 403.49 Not reported Benzothieno fusion, benzyl
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) C₂₂H₁₇N₃O₃S 403.45 213–215 4-Cyanobenzylidene, thiazolo

Table 2: Spectroscopic Data Comparison

Compound Class IR νCN (cm⁻¹) ^1^H NMR Shifts (δ, ppm) ^13^C NMR Features
Thiazolo-pyrimidine (11a) 2,219 2.24 (s, CH₃), 7.94 (s, =CH) 116.37 (CN), 165.48 (C=O)
3,7-Dimethyl analog Not reported 2.34 (s, CH₃) Not reported
Benzothieno-pyrimidine Not reported 7.10–7.82 (m, ArH) 147.35 (aromatic C), 165.68 (C=O)

Biological Activity

3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article compiles findings from diverse research studies to elucidate its biological activity, including antimicrobial, cytotoxic, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by its unique imidazo-pyrimidine framework, which is known to influence its biological properties. The molecular formula is C9H10N4O2C_9H_{10}N_4O_2, and it has a molecular weight of approximately 194.2 g/mol. The presence of the butylidene group and the methyl substituent are critical for its biological interactions.

Biological Activity Overview

Research on this compound has revealed several key biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against various pathogens:

  • Gram-positive Bacteria : The compound exhibits potent activity against strains such as Staphylococcus aureus and Micrococcus luteus.
  • Gram-negative Bacteria : It also shows effectiveness against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM for certain derivatives .

Cytotoxicity

In vitro assays have assessed the cytotoxic effects of the compound on various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
  • Results : The compound demonstrated IC50 values indicating significant cytotoxicity, suggesting potential as an anticancer agent .

The biological activity of this compound may be attributed to:

  • DNA Interaction : Molecular docking studies indicate that it binds effectively to DNA gyrase and other targets involved in DNA replication and repair processes. Binding energies comparable to established antibiotics like ciprofloxacin suggest a similar mechanism of action .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, contributing to its antimicrobial effects .

Research Findings

StudyActivityResults
AntimicrobialMIC of 0.21 μM against E. coli
CytotoxicityIC50 values in the low micromolar range against HepG2 cells
Molecular DockingStrong binding interactions with DNA gyrase

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of 3-butylidene derivatives in inhibiting biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections associated with biofilms.
  • Cytotoxic Evaluation : Another investigation focused on the cytotoxic effects against various cancer cell lines, revealing that certain derivatives had enhanced potency compared to standard chemotherapeutics.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione?

Methodological Answer:

  • Stepwise Optimization : Begin by varying reaction parameters (e.g., solvent polarity, temperature, catalyst loading) systematically. For example, acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst have been effective in synthesizing structurally similar imidazo-pyrimidine derivatives .
  • Design of Experiments (DoE) : Use factorial designs to identify critical variables influencing yield and purity. Statistical methods like Taguchi or response surface methodology (RSM) minimize experimental runs while maximizing data quality .
  • Characterization Cross-Check : Validate product identity using complementary techniques (e.g., IR for functional groups, NMR for structural confirmation, and MS for molecular weight verification) as demonstrated in analogous compounds .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 1^1H NMR, 13^13C NMR, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, aromatic proton assignments in similar compounds required cross-validation between NMR and X-ray crystallography .
  • Computational Aids : Compare experimental NMR/IR spectra with density functional theory (DFT)-predicted spectra to resolve ambiguities in tautomeric forms or stereochemistry .
  • Controlled Replication : Repeat syntheses under identical conditions to rule out experimental variability. Document solvent purity and instrument calibration details .

Advanced Research Questions

Q. What advanced computational methods can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model reaction pathways, including transition states and intermediates. The Institute for Chemical Reaction Design and Discovery (ICReDD) employs such methods to bypass trial-and-error approaches .
  • Machine Learning (ML) : Train ML models on existing reaction databases to predict regioselectivity or byproduct formation. Tools like Chemprop or RDKit integrate experimental data for higher accuracy .
  • Solvent Effect Modeling : Apply COSMO-RS or molecular dynamics simulations to optimize solvent selection for solubility and reaction efficiency .

Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in catalytic studies?

Methodological Answer:

  • Error Source Analysis : Investigate discrepancies by isolating variables (e.g., catalyst deactivation, impurity interference). For instance, sodium acetate in similar syntheses may act as both a base and a catalyst, requiring controlled stoichiometric studies .
  • In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress in real time, identifying intermediate species not accounted for in simulations .
  • Feedback Loops : Integrate failed experimental data into computational models to refine predictive algorithms, as advocated by ICReDD’s “chemical reaction design” paradigm .

Q. What methodologies are recommended for studying the compound’s heterocyclic reactivity under varying pH conditions?

Methodological Answer:

  • pH-Dependent Kinetics : Conduct kinetic studies using buffer systems (e.g., phosphate, acetate) to isolate protonation effects on reaction rates. Monitor pH stability throughout the reaction to avoid artifacts .
  • Advanced Spectroelectrochemistry : Combine cyclic voltammetry with UV-Vis spectroscopy to correlate redox behavior with structural changes in the imidazo-pyrimidine core .
  • Theoretical pKa Estimation : Use software like MarvinSketch or ACD/pKa to predict protonation sites, guiding experimental design for acid/base-sensitive reactions .

Q. How can interdisciplinary approaches enhance the development of derivatives with tailored bioactivity?

Methodological Answer:

  • Fragment-Based Design : Combine X-ray crystallography of target proteins (e.g., kinases) with molecular docking studies to prioritize substituents for synthetic modification .
  • High-Throughput Screening (HTS) : Use automated platforms to assay libraries of derivatives for biological activity, followed by SAR (structure-activity relationship) analysis .
  • Data Fusion : Integrate computational predictions, synthetic accessibility scores, and bioassay results into a unified workflow using platforms like KNIME or Pipeline Pilot .

Safety and Compliance

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Methodological Answer:

  • Risk Assessment : Pre-screen reaction steps using tools like CAMEO or EPA’s TRACI to identify hazardous intermediates (e.g., cyanide-containing byproducts) .
  • Engineering Controls : Use closed-system reactors and fume hoods for exothermic or gas-evolving steps, as recommended in advanced laboratory safety guidelines .
  • Waste Management : Neutralize reactive residues (e.g., sodium acetate/acetic acid mixtures) before disposal, adhering to institutional chemical hygiene plans .

Tables for Key Data

Q. Table 1. Optimization Parameters for Synthesis

ParameterRange TestedOptimal ValueReference
Solvent SystemAcetic anhydride/Acetic acid (10–30 mL)20 mL (1:1 ratio)
Catalyst LoadingSodium acetate (0.3–0.7 g)0.5 g
Reaction Time1–4 h2 h

Q. Table 2. Cross-Validation of Spectroscopic Data

TechniqueKey ObservationsConflict Resolution StrategyReference
1^1H NMROverlapping aromatic signals at 7.0–7.5 ppm2D NMR (COSY/HSQC)
IR SpectroscopyAmbiguous NH/CN stretches (~2200 cm1^{-1})Isotopic labeling

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